molecular formula C8H10IN B3058599 Benzenemethanamine, 3-iodo-N-methyl- CAS No. 90389-93-8

Benzenemethanamine, 3-iodo-N-methyl-

Cat. No.: B3058599
CAS No.: 90389-93-8
M. Wt: 247.08 g/mol
InChI Key: BESWRCDFFVBCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanamine, 3-iodo-N-methyl- (C₈H₁₀IN), is a substituted benzylamine derivative characterized by an iodine atom at the 3-position of the benzene ring and a methyl group attached to the nitrogen atom of the methanamine moiety. For example, N-ethyl-3-iodobenzenemethanamine (C₉H₁₂IN, CAS 90389-94-9) shares the 3-iodo substitution but differs in the N-ethyl group instead of N-methyl .

Properties

IUPAC Name

1-(3-iodophenyl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-10-6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESWRCDFFVBCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40238123
Record name Benzenemethanamine, 3-iodo-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40238123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90389-93-8
Record name 3-Iodo-N-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90389-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 3-iodo-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 3-iodo-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40238123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, 3-iodo-N-methyl-, typically involves the iodination of N-methylbenzenemethanamine. This can be achieved through electrophilic aromatic substitution reactions where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods: Industrial production methods for Benzenemethanamine, 3-iodo-N-methyl-, may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.

Types of Reactions:

    Oxidation: Benzenemethanamine, 3-iodo-N-methyl-, can undergo oxidation reactions where the amine group is converted to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to remove the iodine atom or to convert the amine group to an amide.

    Substitution: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia are commonly used in substitution reactions.

Major Products:

    Oxidation: Nitrobenzenemethanamine derivatives.

    Reduction: Amide derivatives or deiodinated products.

    Substitution: Hydroxybenzenemethanamine, aminobenzenemethanamine, or alkylbenzenemethanamine derivatives.

Scientific Research Applications

Benzenemethanamine, 3-iodo-N-methyl-, has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 3-iodo-N-methyl-, involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can form strong interactions with biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The methyl group attached to the nitrogen atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs of benzenemethanamine derivatives, highlighting differences in substituents and molecular properties:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Data Sources
Benzenemethanamine, 3-iodo-N-methyl- C₈H₁₀IN I (C3), CH₃ (N) 247.08 (calc.) Inferred
N-Ethyl-3-iodobenzenemethanamine C₉H₁₂IN I (C3), CH₂CH₃ (N) 261.11
Benzenemethanamine, 3-methyl- C₈H₁₁N CH₃ (C3), H (N) 121.18
3-(Dimethylamino)benzylamine C₉H₁₄N₂ N(CH₃)₂ (C3), H (N) 150.22
Benzenemethanamine, 3-nitro-N-(phenylmethyl)- C₁₄H₁₄N₂O₂ NO₂ (C3), CH₂Ph (N) 242.28
N-Ethyl-N-(3-methylphenyl)benzenemethanamine C₁₆H₁₉N CH₃ (C3), CH₂CH₃ (N), CH₂Ph (N) 225.33

Key Observations :

  • Iodine vs. Methyl/Nitro Groups : The 3-iodo substituent increases molecular weight significantly compared to methyl or nitro groups. Iodine’s electronegativity and size may enhance lipophilicity and alter metabolic stability compared to smaller substituents .

Physical-Chemical Properties

Limited direct data exist for the target compound, but trends can be extrapolated:

  • Boiling Points :
    • 3-Methylbenzenemethanamine (C₈H₁₁N) has a boiling point of 476.7 K at 1 atm .
    • The 3-iodo analog’s boiling point is expected to be higher due to increased molecular weight and polarizability.
  • Solubility : N-methyl groups (as in the target compound) generally enhance water solubility compared to N-ethyl or N-benzyl derivatives .

Biological Activity

Benzenemethanamine, 3-iodo-N-methyl- (CAS No. 90389-93-8) is an organic compound characterized by an iodine atom at the 3-position of the benzene ring and a methyl group attached to the nitrogen atom. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C8H10IN
  • Molecular Weight : 247.08 g/mol
  • IUPAC Name : 3-Iodo-N-methylbenzenemethanamine

The structure of Benzenemethanamine, 3-iodo-N-methyl- allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are significant for its biological activity.

Antimicrobial Properties

Research indicates that Benzenemethanamine, 3-iodo-N-methyl- exhibits notable antimicrobial activity. The presence of the iodine atom enhances its reactivity with biological molecules, potentially leading to the disruption of microbial cell functions. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, suggesting a promising avenue for further exploration in antimicrobial therapies.

Anticancer Potential

The compound's anticancer properties are under investigation, with preliminary studies suggesting that it may inhibit certain cancer cell lines. The mechanism is believed to involve the compound's interaction with specific molecular targets that are crucial for cancer cell proliferation and survival. For instance, iodine-containing compounds have been noted for their ability to induce apoptosis in cancer cells by modulating signaling pathways related to cell growth and death .

The biological activity of Benzenemethanamine, 3-iodo-N-methyl- is thought to be mediated through:

  • Enzyme Inhibition : The iodine atom may form strong interactions with enzyme active sites, leading to inhibition.
  • Cell Membrane Penetration : The methyl group enhances lipophilicity, allowing better penetration into cell membranes.
  • Disruption of Cellular Processes : The compound may interfere with various cellular processes critical for microbial and cancer cell survival.

Case Studies

  • Antimicrobial Activity Study :
    • A study demonstrated that derivatives of benzenemethanamine showed significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a correlation between iodine substitution and increased antimicrobial efficacy.
  • Anticancer Activity Assessment :
    • In vitro studies on human cancer cell lines revealed that Benzenemethanamine, 3-iodo-N-methyl-, exhibited cytotoxic effects at micromolar concentrations. The compound was found to induce apoptosis through caspase activation pathways .

Comparative Analysis

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
Benzenemethanamine, 3-iodo-N-methyl-ModerateSignificantEnzyme inhibition, apoptosis induction
Benzenemethanamine, N-methylLowMinimalLess reactive due to absence of iodine
Benzenemethanamine, 4-iodo-N-methyl-HighModerateSimilar mechanisms as 3-iodo variant

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenemethanamine, 3-iodo-N-methyl-
Reactant of Route 2
Reactant of Route 2
Benzenemethanamine, 3-iodo-N-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.